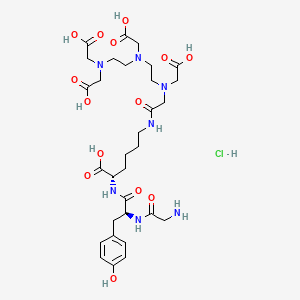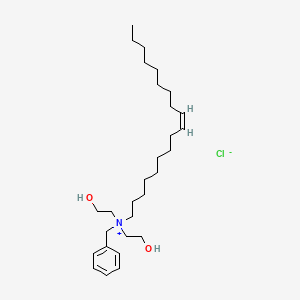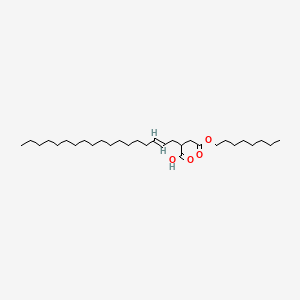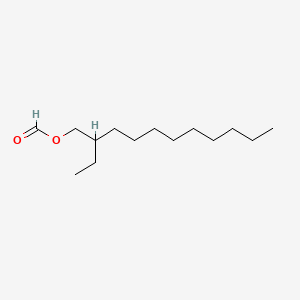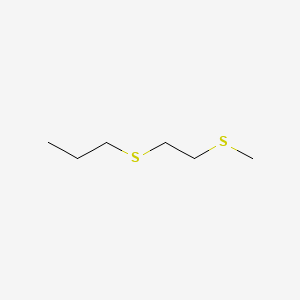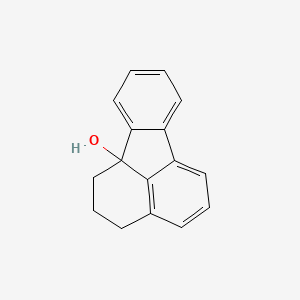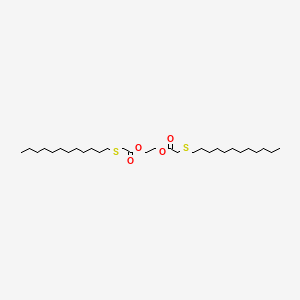
Phosphoramidothioic acid, O-butyl S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, O-butyl S-methyl ester is an organophosphorus compound known for its diverse applications in various fields. It is characterized by the presence of a phosphorus atom bonded to an oxygen, sulfur, and nitrogen atom, forming a unique structure that imparts specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, O-butyl S-methyl ester typically involves the reaction of a phosphoramidothioic acid derivative with butanol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidothioic acid, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine compounds, and substituted esters.
Applications De Recherche Scientifique
Phosphoramidothioic acid, O-butyl S-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidothioic acid, O,S-dimethyl ester
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
Uniqueness
Phosphoramidothioic acid, O-butyl S-methyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
40334-23-4 |
|---|---|
Formule moléculaire |
C5H14NO2PS |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7) |
Clé InChI |
YNOPDLLIDYOINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


